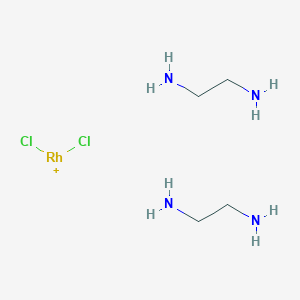

Dichlorobis(ethylenediamine)rhodium(III)

Description

Properties

CAS No. |

15444-62-9 |

|---|---|

Molecular Formula |

C4H16Cl3N4Rh |

Molecular Weight |

329.46 g/mol |

IUPAC Name |

dichlororhodium(1+);ethane-1,2-diamine;chloride |

InChI |

InChI=1S/2C2H8N2.3ClH.Rh/c2*3-1-2-4;;;;/h2*1-4H2;3*1H;/q;;;;;+3/p-3 |

InChI Key |

WMPVJKZXLZMGHJ-UHFFFAOYSA-K |

SMILES |

C(CN)N.C(CN)N.Cl[Rh+]Cl |

Canonical SMILES |

C(CN)N.C(CN)N.[Cl-].Cl[Rh+]Cl |

Other CAS No. |

15444-62-9 |

Synonyms |

DCER dichlorobis(ethylenediamine)rhodium(III) |

Origin of Product |

United States |

Preparation Methods

Direct Reaction of Rhodium(III) Chloride with Ethylenediamine

The most widely reported method involves reacting rhodium(III) chloride hydrate (RhCl₃·3H₂O) with ethylenediamine (en) in aqueous media. Key parameters include:

-

Molar Ratio : A 1:2 molar ratio of RhCl₃ to ethylenediamine ensures complete coordination of the bidentate ligand.

-

Temperature : Heating at 60–80°C for 6–12 hours facilitates ligand substitution.

-

Solvent : Deionized water is preferred to avoid competing ligands.

The reaction proceeds as:

Table 1: Optimization Parameters for Laboratory Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| RhCl₃:en Molar Ratio | 1:2 | Maximizes [Rh(en)₂Cl₂]⁺ |

| Reaction Temperature | 60–80°C | Accelerates kinetics |

| Reaction Duration | 6–12 hours | Ensures completion |

| pH | 6–7 (adjusted with HNO₃) | Prevents Rh(OH)₃ precipitation |

Yield improvements (>85%) are achieved by slow addition of ethylenediamine to avoid local excess, which can form undesired species like [Rh(en)₃]³⁺.

Isomer-Specific Synthesis

Control of cis/trans Isomerism

The complex exhibits geometric isomerism due to the octahedral arrangement of ligands.

-

cis-[Rh(en)₂Cl₂]⁺ : Synthesized at lower temperatures (40–50°C) with rapid cooling to trap the kinetic product.

-

trans-[Rh(en)₂Cl₂]⁺ : Formed at higher temperatures (80–90°C) or via thermal isomerization of the cis isomer.

Table 2: Isomer Distribution Under Varied Conditions

Isomer purity is confirmed via UV-Vis spectroscopy: cis isomers exhibit a λₘₐₓ at 450 nm, while trans isomers absorb at 480 nm.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and reproducibility:

-

Reactor Design : Tubular reactors with precise temperature zones (60°C → 80°C) enable gradual ligand substitution.

-

Feedstock Purity : ≥99.9% RhCl₃ and ethylenediamine minimize byproducts.

-

Automated pH Control : In-line sensors maintain pH 6.5–7.0 via HNO₃ addition.

Table 3: Industrial Process Metrics

| Metric | Value |

|---|---|

| Annual Production | 50–100 kg |

| Purity | ≥98% |

| Cost per Gram | $120–$150 |

Purification and Isolation

Recrystallization Techniques

Crude product is purified via fractional crystallization:

Chromatographic Methods

Ion-exchange chromatography (Dowex 50W-X8 resin) separates cis/trans isomers:

Characterization and Quality Control

Spectroscopic Validation

X-Ray Diffraction (XRD)

Single-crystal XRD reveals bond lengths:

Challenges and Mitigation Strategies

Byproduct Formation

Common impurities include:

-

[Rh(en)Cl₃(H₂O)]⁻ (from incomplete ligand substitution)

-

[Rh(en)₃]³⁺ (from excess ethylenediamine)

Mitigation :

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 70°C) reduces reaction time to 2–3 hours while maintaining ≥80% yield.

Solvothermal Approaches

Ethylene glycol as solvent at 120°C enhances reaction rates but requires post-synthesis ligand exchange.

Chemical Reactions Analysis

Substitution Reactions

The chloride ligands in [Rh(en)₂Cl₂]⁺ are susceptible to substitution by stronger field ligands. Key findings include:

-

Ammonia substitution : In aqueous ammonia, chloride ligands are replaced by NH₃, forming [Rh(en)₂(NH₃)₂]³⁺ under reflux conditions .

-

Aquation : In acidic solutions, chloride ligands are replaced by water molecules:

-

Phosphine coordination : Reaction with triphenylphosphine (PPh₃) yields mixed-ligand complexes such as [Rh(en)₂(PPh₃)Cl]⁺ .

Table 1: Substitution Reaction Conditions and Products

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| NH₃ (aq) | Reflux, 6–8 hours | [Rh(en)₂(NH₃)₂]³⁺ | |

| H₂O | Acidic, 25°C | [Rh(en)₂(H₂O)₂]³⁺ | |

| PPh₃ | Ethanol, 60°C | [Rh(en)₂(PPh₃)Cl]⁺ |

Redox Reactions

The rhodium(III) center undergoes oxidation and reduction under specific conditions:

-

Reduction : With NaBH₄ in ethanol, Rh(III) is reduced to Rh(I), forming [Rh(en)₂]⁺ .

-

Oxidation : Exposure to Cl₂ gas oxidizes Rh(III) to Rh(IV), though this is less common and requires anhydrous conditions .

Isomerization

The complex exhibits geometrical isomerism , with cis and trans configurations observed:

-

Thermal isomerization : Heating at 80°C for 12 hours converts the cis isomer to the trans form .

-

Photochemical isomerization : UV irradiation (λ = 365 nm) induces reversible isomerization .

Table 2: Isomerization Pathways

| Isomer | Conditions | Outcome | Reference |

|---|---|---|---|

| cis | 80°C, 12 hours | Trans isomer | |

| trans | UV light (365 nm), RT | Partial cis conversion |

Photochemical Reactivity

UV light induces ligand substitution and redox processes:

-

Ligand loss : Irradiation in aqueous solutions leads to loss of one ethylenediamine ligand, forming [Rh(en)Cl₂(H₂O)]⁺ .

-

Redox activity : Photoexcitation generates short-lived Rh(II) intermediates, which participate in electron-transfer reactions .

Comparison with Analogous Complexes

Dichlorobis(ethylenediamine)rhodium(III) shows distinct reactivity compared to similar transition metal complexes:

Scientific Research Applications

Dichlorobis(ethylenediamine)rhodium(III) has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential use in cancer therapy due to its ability to interact with DNA and other cellular components.

Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.

Mechanism of Action

The mechanism by which dichlorobis(ethylenediamine)rhodium(III) exerts its effects involves the coordination of the rhodium center to various substrates. The ethylenediamine ligands provide stability to the complex, while the rhodium center can interact with other molecules through coordination bonds. This interaction can lead to the activation of substrates, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.

Comparison with Similar Compounds

Isomerism in Dichlorobis(ethylenediamine)rhodium(III)

- Cis vs. Trans Isomers :

- Cis-[Rh(en)₂Cl₂]⁺ : Displays optical isomerism (two enantiomers) and is catalytically relevant due to its stereospecificity. Its synthesis was historically challenging but later standardized .

- Trans-[Rh(en)₂Cl₂]⁺ : Lacks optical activity and is structurally characterized by opposing chloride ligands. Its nitrate and hydrogen oxalate salts have been crystallographically analyzed, showing distinct hydrogen-bonding networks .

Comparison with Tris(ethylenediamine)rhodium(III) Complexes

The tris(ethylenediamine)rhodium(III) complex ([Rh(en)₃]³⁺) lacks chloride ligands, resulting in different reactivity:

- Stability : [Rh(en)₃]³⁺ is more hydrolytically stable due to full chelation by three ethylenediamine ligands .

- Applications : Used in fundamental studies of electron transfer, whereas dichlorobis(ethylenediamine)rhodium(III) is explored in catalysis and structural chemistry .

| Property | [Rh(en)₂Cl₂]⁺ | [Rh(en)₃]³⁺ |

|---|---|---|

| Ligand Environment | Two en, two Cl⁻ | Three en |

| Charge | +1 | +3 |

| Stability in Solution | Moderate (Cl⁻ labile) | High (full chelation) |

Dichlorobis(ethylenediamine) Complexes of Other Metals

- Cobalt(III) Analogues :

trans-Dichlorobis(ethylenediamine)cobalt(III) chloride ([Co(en)₂Cl₂]⁺) shares structural similarities but differs in redox behavior. Rhodium(III) complexes are more inert, favoring ligand substitution over electron transfer . - Iridium(III) Analogues :

Iridium(III) dichlorobis(ethylenediamine) complexes are less studied but exhibit enhanced thermal stability and slower ligand exchange kinetics compared to rhodium(III) .

| Metal Center | Rhodium(III) | Cobalt(III) | Iridium(III) |

|---|---|---|---|

| Redox Activity | Low | High (Co³⁺ → Co²⁺) | Very low |

| Ligand Substitution Rate | Moderate | Fast | Slow |

Counterion Effects in Dichlorobis(ethylenediamine)rhodium(III) Salts

The choice of counterion (e.g., nitrate vs. chloride) influences solubility and crystallinity:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.